

Application Notes and Protocols for Poricoic Acids in Diabetes Research

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Compound of Interest

Compound Name: *Poricoic acid BM*

Cat. No.: *B15597015*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Poricoic Acids from *Poria cocos* in In Vitro and In Vivo Diabetes Research Models

Introduction: Poricoic acids, a group of lanostane-type triterpenoids derived from the medicinal fungus *Poria cocos*, have garnered significant interest in metabolic research due to their potential anti-diabetic properties. This document provides detailed application notes and protocols for the use of Poricoic Acid A and Poricoic Acid B in various diabetes research models. While the user specified "**Poricoic acid BM**," literature primarily refers to Poricoic Acid A (PAA) and Poricoic Acid B. These compounds have been shown to exert hypoglycemic effects through distinct mechanisms, including α -glucosidase inhibition and the modulation of cellular signaling pathways implicated in diabetic complications.[\[1\]](#)

These notes are intended to provide researchers with the necessary information to design and execute experiments to investigate the therapeutic potential of these compounds.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data available for Poricoic acids and related extracts from *Poria cocos* in various diabetes models.

Table 1: In Vivo Efficacy of *Poria cocos* Extracts and Poricoic Acid A

Model Organism	Compound/Extract	Dosage	Key Findings	Reference
db/db Mice	Poria cocos Crude Extract	50-100 mg/kg	Significantly decreased blood glucose levels.	[2]
Streptozotocin (STZ)-induced Diabetic Mice	Poria cocos Triterpenes	Not specified	Exhibited insulin sensitizer activity.	[2]
STZ-induced Diabetic Kidney Disease Mice	Poricoic Acid A (PAA)	20 mg/kg (oral gavage)	Reduced blood glucose and urine protein levels; inhibited renal fibrosis.	[3][4]

Table 2: In Vitro Efficacy of Poricoic Acids

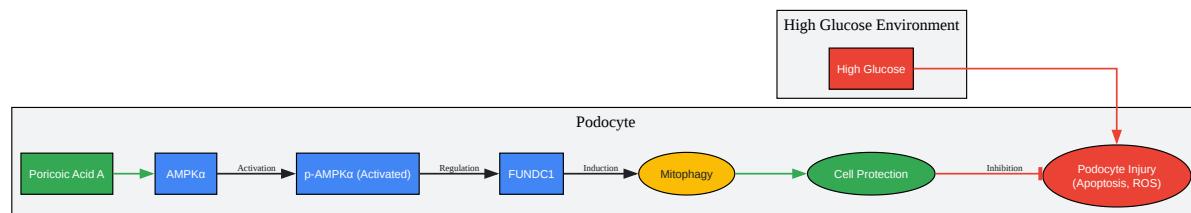
Assay/Model	Compound	Concentration	Key Findings	Reference
α -Glucosidase Inhibition	Poricoic Acid A (PAA)	Not specified	Exhibited effective inhibitory activity.	[1]
α -Glucosidase Inhibition	Poricoic Acid B	Not specified	Identified as an effective inhibitor. Specific IC50 value not available in cited literature.	[1]
High Glucose-Induced Podocyte Injury (MPC5 cells)	Poricoic Acid A (PAA)	25 mM Glucose	Inhibited apoptosis and inflammation; reduced reactive oxygen species (ROS).	[3][5]

Signaling Pathways and Mechanisms of Action

Poricoic acids influence key signaling pathways involved in glucose metabolism and diabetic complications.

1. Poricoic Acid A (PAA) and the AMPK α /FUNDC1 Pathway in Diabetic Kidney Disease:

In models of diabetic kidney disease, high glucose conditions can lead to podocyte injury. Poricoic Acid A has been shown to ameliorate this damage by activating AMP-activated protein kinase (AMPK α).^{[6][7]} Activated AMPK α then phosphorylates and regulates FUN14 domain-containing 1 (FUNDC1), a key protein in mitophagy. This process leads to the removal of damaged mitochondria, thereby reducing cellular stress and apoptosis.^{[3][5]}

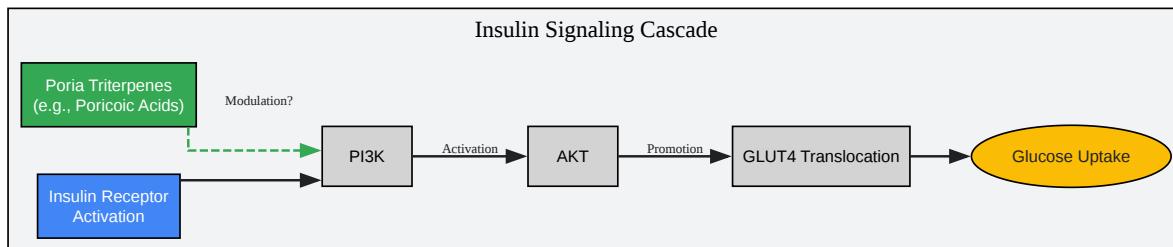


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PAA activates the AMPK α /FUNDC1 pathway to promote mitophagy.

2. Poria cocos Triterpenes and PI3K/AKT Signaling:

The total triterpenoid extract from Poria cocos has been implicated in the regulation of the PI3K/AKT signaling pathway, which is crucial for glucose uptake and cell survival.^[8] This pathway is central to insulin signaling. Upon activation, PI3K activates AKT, which in turn promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. While this has been shown for the total extract, further research is needed to elucidate the specific role of Poricoic Acid B in this pathway in the context of diabetes.^{[8][9]}



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Poria triterpenes may modulate the PI3K/AKT signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Protocol 1: In Vitro α -Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of Poricoic acids on α -glucosidase, an enzyme responsible for breaking down carbohydrates into glucose.[3][6]

- Materials:
 - α -glucosidase from *Saccharomyces cerevisiae*
 - p-Nitrophenyl- α -D-glucopyranoside (pNPG) as substrate
 - Poricoic Acid A or B, dissolved in DMSO
 - Potassium phosphate buffer (50 mM, pH 6.8)
 - Sodium carbonate (Na_2CO_3 , 1 M)
 - 96-well microplate
 - Microplate reader

- Acarbose (positive control)
- Procedure:
 - Prepare a series of dilutions of the Poricoic acid test compound and acarbose in phosphate buffer.
 - In a 96-well plate, add 20 µL of the test compound dilution to each well.
 - Add 20 µL of α -glucosidase solution (e.g., 2 U/mL in phosphate buffer) to each well.
 - Incubate the plate at 37°C for 5-15 minutes.
 - Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
 - Incubate the mixture at 37°C for 20 minutes.
 - Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
 - Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
 - Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
 - Abs_control: Absorbance of the enzyme reaction without inhibitor.
 - Abs_sample: Absorbance of the enzyme reaction with the test compound.
 - Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value.

Protocol 2: In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol describes the induction of type 1 diabetes in mice using STZ, a chemical toxic to pancreatic β -cells, to evaluate the anti-hyperglycemic effects of Poricoic acids.[\[5\]](#)

- Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5), sterile
- Poricoic Acid A or B, prepared for oral gavage
- Glucometer and test strips
- Insulin (for emergency use)

• Procedure:

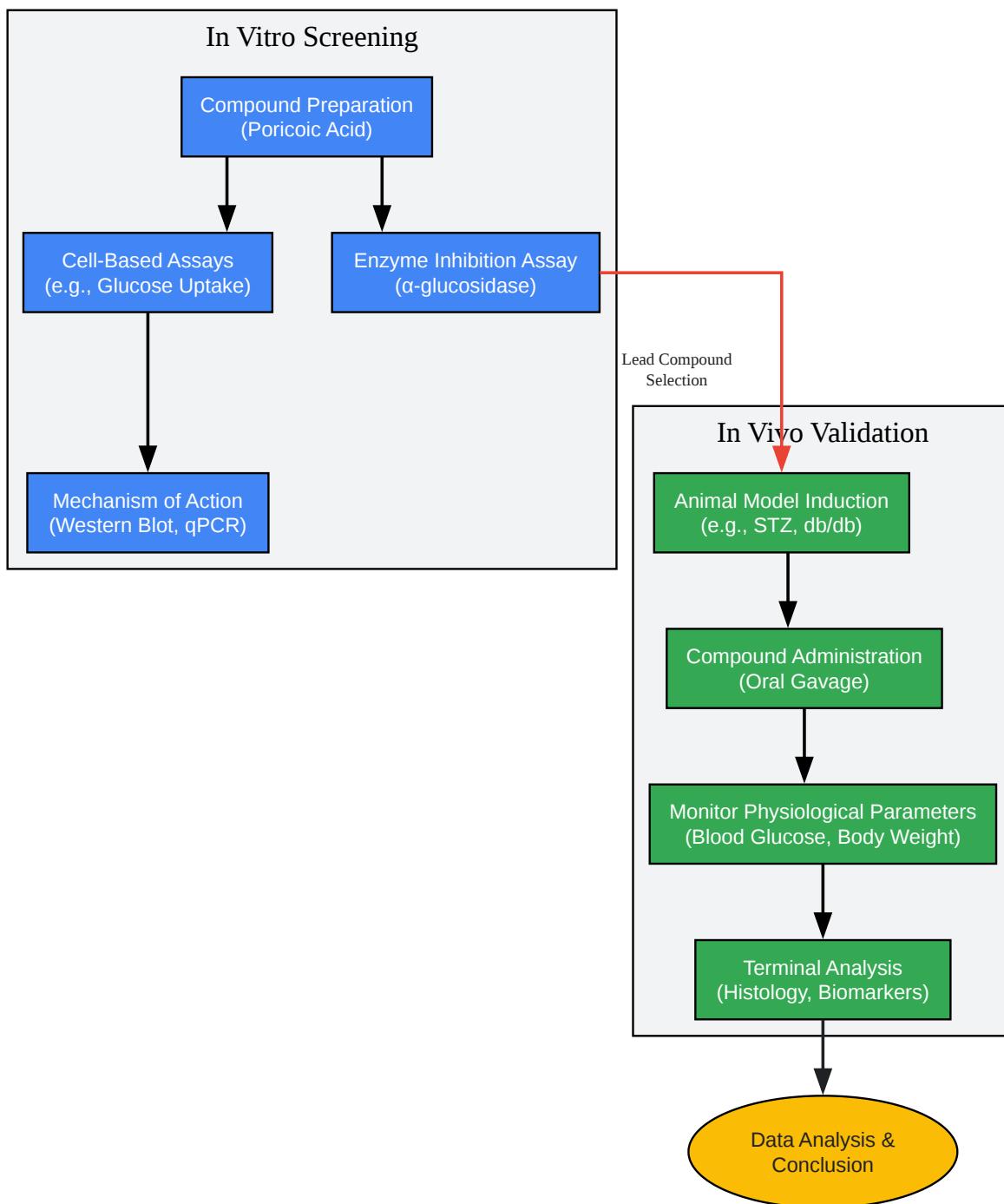
- Induction of Diabetes:
 - Fast the mice for 4-6 hours prior to STZ injection.
 - Prepare a fresh solution of STZ in cold citrate buffer immediately before use (e.g., 50 mg/kg body weight). STZ is light-sensitive and degrades quickly in solution.
 - Administer the STZ solution via intraperitoneal (IP) injection for five consecutive days.
 - Provide mice with 10% sucrose water after injection to prevent sudden hypoglycemia.
- Confirmation of Diabetes:
 - After 7-10 days, measure fasting blood glucose levels from the tail vein.
 - Mice with fasting blood glucose levels \geq 250 mg/dL (or 15 mM) are considered diabetic and are selected for the study.[5]
- Treatment:
 - Randomly divide the diabetic mice into groups (e.g., vehicle control, Poricoic acid-treated group, positive control).
 - Administer the Poricoic acid compound (e.g., 20 mg/kg PAA) or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

- Monitoring and Analysis:

- Monitor blood glucose levels and body weight regularly (e.g., weekly).
- At the end of the study, collect blood and tissues (e.g., pancreas, kidney, liver) for further analysis, such as histological examination, protein expression (Western blot), and gene expression (RT-qPCR).

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel compound like Poricoic acid in diabetes research.

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General workflow for testing Poricoic acids in diabetes models.

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